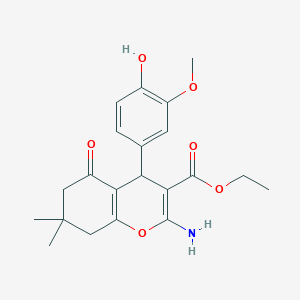![molecular formula C21H24ClN3O3S B4897079 1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine, commonly known as CSP-2503, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CSP-2503 is a piperazine derivative that has been synthesized and studied extensively in recent years.
作用机制
The mechanism of action of CSP-2503 is not fully understood. However, it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including cell survival, neuroprotection, and inflammation. By modulating the activity of the sigma-1 receptor, CSP-2503 may be able to protect cells from damage and reduce inflammation.
Biochemical and Physiological Effects
CSP-2503 has been shown to have a variety of biochemical and physiological effects. In animal models of Parkinson's disease, CSP-2503 has been shown to protect dopaminergic neurons from damage and reduce motor deficits. In models of Alzheimer's disease, CSP-2503 has been shown to reduce amyloid beta accumulation and improve cognitive function. CSP-2503 has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, CSP-2503 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using CSP-2503 in lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, CSP-2503 has been shown to have a variety of potential therapeutic applications, making it a promising compound for further study. However, one limitation of using CSP-2503 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
未来方向
There are several future directions for the study of CSP-2503. One area of research is to further elucidate its mechanism of action. This may involve identifying the specific binding site of CSP-2503 on the sigma-1 receptor and determining how it modulates receptor activity. Another area of research is to explore the potential therapeutic applications of CSP-2503 in more detail. This may involve conducting clinical trials to test its efficacy and safety in humans. Finally, researchers may explore the use of CSP-2503 in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of CSP-2503 involves the reaction of 4-chloro-3-nitrobenzoic acid with pyrrolidine and sodium hydride to form the corresponding nitro compound. This is followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The amine is then coupled with 4-phenylpiperazine and 4-(methylsulfonyl)benzoyl chloride to yield CSP-2503. The purity of the compound is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
CSP-2503 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. CSP-2503 has also been studied for its potential to treat addiction to drugs such as cocaine and methamphetamine. In addition, CSP-2503 has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory bowel disease.
属性
IUPAC Name |
(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S/c22-19-9-8-17(16-20(19)29(27,28)25-10-4-5-11-25)21(26)24-14-12-23(13-15-24)18-6-2-1-3-7-18/h1-3,6-9,16H,4-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJHZUSKFOGZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4897000.png)

![[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4897012.png)
![N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4897016.png)
![9-ethyl-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4897028.png)
![(1H-imidazol-4-ylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4897031.png)
![1-[5-(3-chloro-2-methylphenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897034.png)

![N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride](/img/structure/B4897048.png)
![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4897057.png)
![3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4897071.png)
![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)